REACTION_CXSMILES
|
[C:1]([CH2:3][N:4]1[CH2:8][CH2:7][N:6]([CH2:9][C:10]#[N:11])[CH:5]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)#[N:2].[CH2:18]1[CH2:22]O[CH2:20][CH2:19]1>>[CH:20](=[N:11][CH2:10][CH2:9][N:6]1[CH2:7][CH2:8][N:4]([CH2:3][CH2:1][N:2]=[CH:22][C:18]2[CH:16]=[CH:15][CH:14]=[CH:20][CH:19]=2)[CH:5]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:19]1[CH:13]=[CH:12][CH:5]=[CH:22][CH:18]=1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CN1C(N(CC1)CC#N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
under constant stirring for one additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reactor was purged with nitrogen gas
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then transferred to a feeding vessel
|
Type
|
WASH
|
Details
|
The reactor was washed with THF
|
Type
|
ADDITION
|
Details
|
the solution was added into the mixture in the feeding vessel
|
Type
|
ADDITION
|
Details
|
3 equal moles of LiAlH4 in THF solution was added to the reactor
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Type
|
ADDITION
|
Details
|
4 equal moles of methanol and THF were mixed in another feeding vessel
|
Type
|
ADDITION
|
Details
|
this mixture was added over the next 40 minutes at an internal temperature of 35 to 40° C. into the main reaction mixture
|
Duration
|
40 min
|
Type
|
ADDITION
|
Details
|
The mixture of methanol and THF
|
Type
|
ADDITION
|
Details
|
was slowly added to the mixture in the feeding vessel at an internal temperature of 39° C.-45° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at an internal temperature of 40° C. for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to an internal temperature of 10° C. within 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Na2SO4 and NaOH were added to the reaction mixture
|
Type
|
ADDITION
|
Details
|
Saturated Na2CO3-solution was added at an internal temperature of 10-18° C. via a feeding vessel
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at an internal temperature of 10° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Na2HPO4 was added to the mixture
|
Type
|
FILTRATION
|
Details
|
the reaction suspension was filtered into the stirring vessel
|
Type
|
WASH
|
Details
|
The filter cake was washed with two volumes of THF
|
Type
|
ADDITION
|
Details
|
The suspension of Na2HPO4
|
Type
|
STIRRING
|
Details
|
the filtrate was stirred for one hour in the stirring vessel
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered over a nutsch
|
Type
|
WASH
|
Details
|
The filter cake was washed with THF
|
Type
|
FILTRATION
|
Details
|
Both filtrates (filtration and washing)
|
Type
|
FILTRATION
|
Details
|
were then transferred into the second reactor (via inline-filter)
|
Type
|
ADDITION
|
Details
|
2 equal moles of benzaldehyde was added to the filtrate at 20° C.
|
Type
|
FILTRATION
|
Details
|
(via inline filter)
|
Type
|
DISTILLATION
|
Details
|
THF was distilled off at an internal temperature of 10-20° C. and at a pressure of 130-210 mbar, external temperature (ET)=50° C
|
Type
|
ADDITION
|
Details
|
Hexane was then added (ET=40° C.) to the mixture
|
Type
|
DISTILLATION
|
Details
|
Water was then distilled off at an internal temperature of 16-20° C., with a pressure of 170-190 mbar
|
Type
|
CUSTOM
|
Details
|
a AT of 40-43° C
|
Type
|
DISTILLATION
|
Details
|
The hexane was further distilled off at an internal temperature of 16° C., at a pressure of 160-180 mbar and ET=44° C
|
Type
|
ADDITION
|
Details
|
Isopropanol was added to the reactor via a feeding vessel
|
Type
|
DISTILLATION
|
Details
|
Isopropanol was distilled off at IT=10-27° C., p=30-114 mbar and ET=50° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for an hour at an internal temperature of 35° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to −5° C.
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The nutsch was again purged with nitrogen
|
Type
|
FILTRATION
|
Details
|
the suspension was again filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with cold (6° C.) isopropanol
|
Type
|
CUSTOM
|
Details
|
to dry in a PROVATECH dryer at a temperature of 30-40° C. at a pressure of less than or equal to 30 mbar
|
Type
|
CUSTOM
|
Details
|
The reaction was carried out in five independent reaction vessels with the
|
Type
|
CUSTOM
|
Details
|
following results
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)=NCCN1C(N(CC1)CCN=CC1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84.85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |